molecular formula C8H16N2O B1429281 1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one CAS No. 1266867-75-7

1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one

Cat. No. B1429281
M. Wt: 156.23 g/mol
InChI Key: XVWBIXSBHLGBBA-UHFFFAOYSA-N
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Description

“1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 1266867-75-7. It has a molecular weight of 156.23 .


Molecular Structure Analysis

The molecular formula of “1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one” is C8H16N2O .


Physical And Chemical Properties Analysis

“1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one” is a liquid at room temperature .

Scientific Research Applications

HIV-1 Attachment Inhibition

  • A study identified the compound as an inhibitor of HIV-1 attachment, which interferes with the interaction of viral gp120 with the host cell receptor CD4 (Meanwell et al., 2009).
  • Another research also focused on the compound's role in inhibiting HIV-1 attachment, leading to the discovery of specific derivatives that demonstrated significant antiviral activity (Wang et al., 2009).
  • Further studies elaborated on the structure-activity relationships associated with derivatives of this compound, leading to the identification of highly potent HIV-1 attachment inhibitors (Regueiro-Ren et al., 2013).

Antimicrobial Activity

  • A synthesis study produced a series of derivatives with the compound showing promising antimicrobial activity (Gein et al., 2006).
  • Another research synthesized novel derivatives for potential use as antimicrobial agents, showing efficacy in this regard (Zaidi et al., 2021).

Chemical Structure and Properties

  • Studies have been conducted on the crystal and molecular structures of complexes involving similar compounds, providing insights into their chemical properties and potential applications in fields such as optical purification and crystallography (Yabuki et al., 1988).
  • Another study focused on the molecular structure of a complex involving a similar compound, offering detailed insights into its crystal structure and potential applications (Koval et al., 2001).

Fragrance Material Review

  • A toxicologic and dermatologic review of a structurally similar compound used as a fragrance ingredient was presented, providing insights into its physical properties and potential applications in the fragrance industry (Scognamiglio et al., 2013).

Safety And Hazards

The safety information available indicates that this compound may be dangerous. It has been assigned the signal word "Danger" .

properties

IUPAC Name

1-(3,3-dimethylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-4-9-8(2,3)6-10/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWBIXSBHLGBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylpiperazin-1-yl)ethan-1-one

CAS RN

1266867-75-7
Record name 1-(3,3-dimethylpiperazin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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